molecular formula C18H24N2O4S2 B13357324 N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide

N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B13357324
M. Wt: 396.5 g/mol
InChI Key: MDGJTNPRCKAYBM-UHFFFAOYSA-N
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Description

N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)leucinamide
  • N-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-N-(3-fluorobenzyl)norleucinamide

Uniqueness

N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its dual sulfonamide groups enhance its potential as a versatile reagent in various applications .

Properties

Molecular Formula

C18H24N2O4S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-[(3,4-dimethylphenyl)sulfonylamino]ethyl]-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O4S2/c1-13-5-7-17(11-15(13)3)25(21,22)19-9-10-20-26(23,24)18-8-6-14(2)16(4)12-18/h5-8,11-12,19-20H,9-10H2,1-4H3

InChI Key

MDGJTNPRCKAYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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